Isopentenyl Pyrophosphate-d5 Triammonium Salt

CAS No.:

Cat. No.: VC18011628

Molecular Formula: C5H12O7P2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12O7P2 |

|---|---|

| Molecular Weight | 251.12 g/mol |

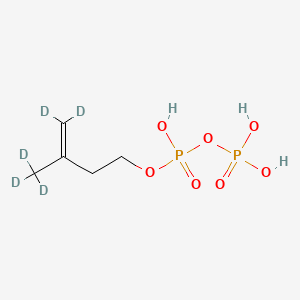

| IUPAC Name | [4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |

| Standard InChI Key | NUHSROFQTUXZQQ-KPAILUHGSA-N |

| Isomeric SMILES | [2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |

| Canonical SMILES | CC(=C)CCOP(=O)(O)OP(=O)(O)O |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition

IPP-d5 Triammonium Salt is characterized by the substitution of five hydrogen atoms with deuterium at specific positions: two deuterium atoms at the C4 position and three within the methyl group at C3 . This modification preserves the compound’s biochemical activity while introducing isotopic distinctions critical for analytical differentiation. The triammonium counterions enhance solubility in aqueous solutions, facilitating its use in enzymatic assays .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1246817-54-8 | |

| Molecular Formula | C₅H₁₆D₅N₃O₇P₂ | |

| Molecular Weight | 302.21 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | 2–8°C, protected from light |

Isotopic Labeling Advantages

The incorporation of deuterium allows researchers to distinguish endogenous IPP from exogenously introduced IPP-d5 in metabolic studies. This capability is pivotal for tracing flux through the mevalonate pathway, which governs cholesterol and terpenoid synthesis . Mass spectrometry detects the mass shift caused by deuterium, enabling quantitative analysis of substrate utilization in real time .

Applications in Biochemical Research

Isoprenoid Biosynthesis

IPP-d5 serves as a precursor in the mevalonate pathway, where IPP isomerase catalyzes its conversion to dimethylallyl pyrophosphate (DMAPP) . Studies in Haematococcus pluvialis have demonstrated that light stress upregulates IPP isomerase expression, correlating with increased carotenoid production . The deuterated form permits precise measurement of enzyme kinetics under varying conditions, such as pH and substrate concentration .

Antitumor Agent Development

Phosphohalohydrins derived from IPP-d5 exhibit cytotoxicity against cancer cell lines by disrupting isoprenoid-dependent signaling pathways . For example, Dhe-Paganon et al. (1994) utilized IPP analogs to synthesize compounds targeting farnesyltransferase, an enzyme implicated in Ras protein activation .

Analytical Techniques and Metabolic Studies

Mass Spectrometry

The 5 Da mass difference between IPP and IPP-d5 allows for unambiguous identification in complex biological matrices. Researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pathway intermediates, enabling the reconstruction of metabolic networks .

Comparative Analysis with Related Compounds

Table 2: Functional Comparison of Isoprenoid Pathway Intermediates

| Compound | Role in Biosynthesis | Key Enzymes Involved |

|---|---|---|

| IPP | Central precursor | IPP isomerase, FPPS |

| DMAPP | Initiates chain elongation | GGPPS, squalene synthase |

| Farnesyl Pyrophosphate | Sesquiterpene precursor | FPPS |

| Geranylgeranyl Pyrophosphate | Diterpene precursor | GGPPS |

Unlike non-deuterated IPP, IPP-d5 enables real-time tracking of carbon flux without perturbing native biochemical processes . This distinction is critical for validating computational models of metabolic regulation.

Recent Research Findings and Future Directions

Recent investigations have leveraged IPP-d5 to study isoprenoid flux in antibiotic-resistant bacteria, revealing compensatory pathway activation upon inhibition of the mevalonate pathway . Future applications may include CRISPR-Cas9-mediated pathway engineering, where IPP-d5 could trace carbon allocation in synthetic biology constructs. Additionally, advances in cryo-electron microscopy may elucidate how deuterium labeling affects enzyme-substrate interactions at atomic resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume